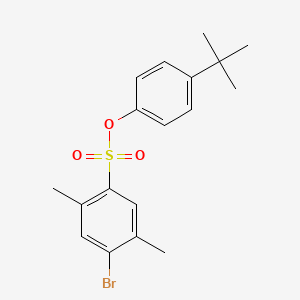
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a sulfonate ester functional group. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of catalysts.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of phenols, ethers, or amines.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, or sulfides.
Scientific Research Applications
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can act as an electrophile, while the bromine atom can participate in nucleophilic substitution reactions . These interactions can lead to the formation of various products and intermediates, influencing the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Tert-butylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both a sulfonate ester and a bromine atom allows for versatile chemical transformations, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C18H21BrO3S |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C18H21BrO3S/c1-12-11-17(13(2)10-16(12)19)23(20,21)22-15-8-6-14(7-9-15)18(3,4)5/h6-11H,1-5H3 |
InChI Key |
YPLNQZIGXQFHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12272820.png)
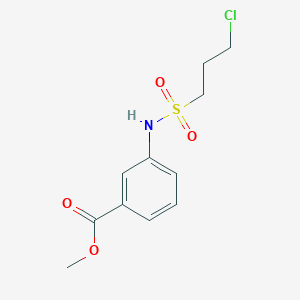
![4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272838.png)

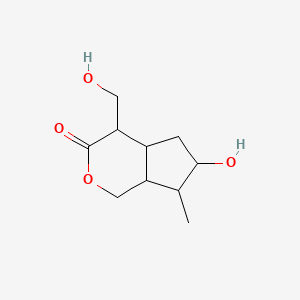
![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272862.png)
![2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272863.png)

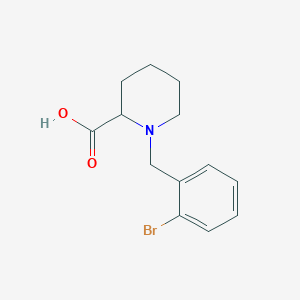
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12272882.png)
![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12272902.png)
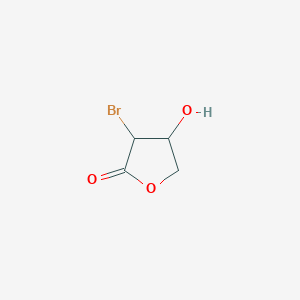
![7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12272908.png)
